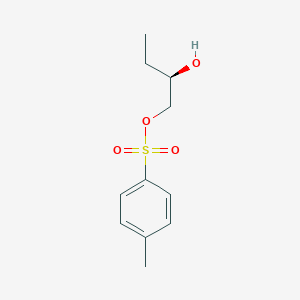

(R)-2-Hydroxybutyl tosylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSOURZMHXZMJW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Role of Chiral Tosylates in Advanced Organic Synthesis

Significance of Chiral Sulfonate Esters as Activated Leaving Groups

The hydroxyl group (-OH) of an alcohol is inherently a poor leaving group in nucleophilic substitution reactions because its conjugate acid, the hydroxide ion (OH⁻), is a strong base. chemicalbook.commasterorganicchemistry.com To overcome this, chemists convert the hydroxyl group into a better leaving group. Sulfonate esters, such as tosylates (p-toluenesulfonates), are exceptionally effective in this role. masterorganicchemistry.com

The tosylate group is an excellent leaving group because its corresponding anion, the tosylate anion, is highly stabilized by resonance. The negative charge is delocalized over three oxygen atoms, making it a very weak base and thus a stable species upon departure from the carbon backbone. masterorganicchemistry.com This activation of an alcohol allows for a wide range of subsequent nucleophilic substitution (SN2) and elimination reactions to occur under milder conditions. chemicalbook.com

The process of converting an alcohol to a tosylate, known as tosylation, typically involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. A crucial aspect of this reaction is that it proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the process. chemicalbook.com This ensures that the chirality of the starting alcohol is preserved in the resulting tosylate, a critical feature for stereocontrolled synthesis.

Importance of Stereochemistry in Chiral Building Blocks

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a cornerstone of modern chemistry, particularly in the pharmaceutical and biological sciences. Many biological molecules, such as amino acids and sugars, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit profoundly different biological activities. Often, only one enantiomer of a drug molecule provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.

This biological specificity necessitates the synthesis of single-enantiomer compounds, a field known as asymmetric synthesis. york.ac.uk Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to introduce a specific stereocenter into the target molecule. york.ac.uk The use of these building blocks is a powerful strategy for ensuring the final product has the correct absolute stereochemistry.

Contextualization of (R)-2-Hydroxybutyl Tosylate within Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials for the synthesis of complex chiral molecules. This approach cleverly leverages the chirality provided by nature to avoid the need for creating stereocenters from scratch.

This compound fits squarely within the context of chiral pool synthesis. Its precursor, (R)-1,2-butanediol, can be produced from readily available starting materials. For instance, a patent describes the synthesis of 2-hydroxybutyl p-toluenesulfonate by reacting 1,2-butanediol with p-toluenesulfonyl chloride. google.com The enantiomerically pure (R)-1,2-butanediol can be accessed through various methods, including biocatalytic routes.

Once synthesized, this compound serves as a versatile chiral building block. It possesses two key functional groups: a secondary hydroxyl group and a primary tosylate. The tosylate provides an activated site for nucleophilic attack, allowing for the introduction of a wide variety of substituents with inversion of configuration via an SN2 mechanism. The remaining secondary hydroxyl group can then be further functionalized or may be a key feature of the final target molecule. This dual functionality, combined with its defined stereochemistry, makes this compound a valuable intermediate for constructing more complex, enantiomerically pure products.

Interactive Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | [(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate |

| CAS Number | 103745-07-9 |

| Molecular Formula | C₁₁H₁₆O₄S |

| Molecular Weight | 244.31 g/mol |

| InChI Key | UVSOURZMHXZMJW-SNVBAGLBSA-N |

| SMILES | CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |

Table 2: Physical Properties of this compound Note: Some physical properties are estimated based on the closely related S-enantiomer or similar compounds, as specific experimental data for the R-enantiomer is not widely published.

| Property | Value | Source |

| Appearance | Clear colorless to yellow viscous liquid | chemicalbook.com |

| Boiling Point | ~250 °C | chemicalbook.com |

| Density | ~1.29 g/cm³ (estimate) | chemicalbook.com |

| pKa | ~13.83 ± 0.20 (Predicted) | chemicalbook.com |

| Refractive Index | ~1.5165-1.5185 | chemicalbook.com |

Synthetic Methodologies for R -2-hydroxybutyl Tosylate

Esterification of (R)-2-Hydroxybutanol with Tosyl Chloride

Investigation of Stereospecificity in Tosylate Formation (Retention of Configuration)

A critical aspect of this synthesis is maintaining the stereochemical integrity of the chiral center. The reaction of (R)-2-butanol with tosyl chloride in the presence of a base like pyridine proceeds with retention of configuration. chemistrysteps.comvaia.com This is because the reaction occurs at the oxygen atom of the alcohol, and the bonds to the chiral carbon atom are not broken during the process. libretexts.orglibretexts.org The (R) configuration of the starting alcohol is thus preserved in the resulting (R)-2-Hydroxybutyl tosylate. brainly.com This stereospecificity is crucial for the synthesis of enantiomerically pure compounds. brainly.com Subsequent reactions, such as an SN2 reaction, will then proceed with inversion of configuration at this stereocenter. libretexts.orgstackexchange.com

Influence of Solvent Systems and Base Selection on Reaction Efficiency

The choice of solvent and base significantly impacts the efficiency of the tosylation reaction. Pyridine is a commonly used base and solvent for this transformation. stackexchange.comechemi.com It serves a dual purpose: it acts as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction, and it can also function as a nucleophilic catalyst. stackexchange.comechemi.comreddit.com Pyridine attacks the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then readily attacked by the alcohol. stackexchange.comreddit.com

Other bases, such as triethylamine (Et3N), can also be employed to neutralize the HCl formed. brainly.com The selection of a weak, non-nucleophilic base is important to prevent side reactions where the base itself reacts with the tosyl chloride. echemi.com The solvent can also influence the reaction; for instance, polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate the rate of nucleophilic substitution. nih.gov In some cases, solvent-free conditions using solid bases like potassium carbonate have been shown to be effective and environmentally friendly. researchgate.net

Table 1: Effect of Base and Solvent on Tosylation Reactions

| Base | Solvent | Key Observations | Reference(s) |

|---|---|---|---|

| Pyridine | Pyridine | Acts as both base and nucleophilic catalyst, forming a reactive N-tosylpyridinium intermediate. | stackexchange.comechemi.comreddit.com |

| Triethylamine (Et3N) | Dichloromethane (CH2Cl2) | Functions as a base to neutralize HCl byproduct. | brainly.com |

| Potassium Carbonate | Solvent-free | Efficient for tosylation of some alcohols, offering a greener alternative. | researchgate.net |

Strategies for Minimizing Side Reactions and Byproduct Formation

Several side reactions can occur during the tosylation of alcohols, reducing the yield and purity of the desired product. One common side reaction is the conversion of the tosylate to the corresponding chloride by the pyridinium-HCl byproduct. google.com This is more likely to occur at higher temperatures or with an excess of pyridine. google.com Elimination reactions, particularly with secondary alcohols under basic conditions, can also lead to the formation of alkenes.

To minimize these unwanted reactions, several strategies can be employed:

Temperature Control: Performing the reaction at low temperatures, often in an ice bath, can help to suppress side reactions.

Controlled Reagent Addition: Slow, portion-wise addition of tosyl chloride can help to control the reaction rate and minimize local excesses of reagents.

Choice of Base: Using a non-nucleophilic base can prevent the base from competing with the alcohol in reacting with the tosyl chloride. echemi.com

Work-up Procedure: A proper aqueous work-up is necessary to remove the base and its salt byproduct. stackexchange.com

Asymmetric Approaches to (R)-2-Hydroxybutyl Scaffolds for Subsequent Tosylation

An alternative to using enantiomerically pure (R)-2-butanol as a starting material is to synthesize it through asymmetric methods. numberanalytics.com A common approach is the asymmetric reduction of the prochiral ketone, 2-butanone. numberanalytics.com This can be achieved using chiral reducing agents or through biocatalytic methods. numberanalytics.comvaia.com

For example, alcohol dehydrogenases (ADHs) from various microorganisms can catalyze the stereoselective reduction of 2-butanone to (R)-2-butanol with high enantiomeric excess. researchgate.netresearchgate.net Specifically, ADH from Lactobacillus brevis (LbADH) has been shown to produce (R)-2-butanol with an enantiomeric excess of up to 98%. researchgate.netgoogle.com This biocatalytic approach offers a green and highly selective route to the desired chiral alcohol, which can then be tosylated as described above.

Table 2: Asymmetric Synthesis of (R)-2-Butanol from 2-Butanone

| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) from Lactobacillus brevis (LbADH) | >95% | researchgate.net |

| Biocatalytic Reduction | Carbonyl reductase from Candida parapsilosis (for S-enantiomer) | >98% (for S-2-butanol) | google.com |

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale production of this compound, optimization of the reaction conditions is crucial for efficiency, safety, and cost-effectiveness. Key parameters to consider include reaction time, temperature, and molar ratios of reactants. mdpi.com For instance, in the tosylation of cellulose, a high molar ratio of tosyl chloride to the alcohol unit and extended reaction times were found to increase the degree of substitution. mdpi.com

Solvent-free methods, such as grinding the alcohol with tosyl chloride and a solid base like potassium carbonate, have been shown to be scalable up to 100 mmol of the substrate, offering a more environmentally friendly process. researchgate.net In biocatalytic approaches to (R)-2-butanol, optimizing factors such as substrate concentration and residence time in a continuous reactor can lead to high conversions and enantiomeric purity. researchgate.net Careful process development and optimization are essential to translate these laboratory-scale syntheses into viable industrial processes.

Elucidation of Reaction Mechanisms Involving R -2-hydroxybutyl Tosylate

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and (R)-2-Hydroxybutyl tosylate readily participates in these transformations. The specific pathway, either SN1 or SN2, is dictated by the reaction conditions, including the nature of the nucleophile, solvent, and temperature. pdx.eduinflibnet.ac.inmasterorganicchemistry.com

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.orgfiveable.me This backside attack invariably leads to an inversion of the stereochemical configuration at the chiral center. libretexts.orglibretexts.org For this compound, an SN2 reaction will result in the formation of a product with the (S) configuration. vaia.comfiveable.me

For example, the reaction of (R)-2-hexyl tosylate with sodium cyanide (NaCN) proceeds via an SN2 mechanism to yield (S)-2-methylhexanenitrile, demonstrating the characteristic inversion of configuration. vaia.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Table 1: Examples of SN2 Reactions with Tosylates

| Starting Material | Nucleophile | Product | Stereochemical Outcome |

| (R)-2-Hexyl tosylate | NaCN | (S)-2-Methylhexanenitrile | Inversion of configuration vaia.com |

| (S)-2-Bromobutane | HO⁻ | (R)-2-Butanol | Inversion of configuration libretexts.org |

| (R)-2-Bromobutane | NaOH | (S)-Butan-2-ol | Inversion of configuration fiveable.me |

This table illustrates the stereospecific nature of SN2 reactions, where the configuration of the product is inverted relative to the starting material.

In contrast to the SN2 mechanism, the SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comucsd.edu This carbocation is planar, and the nucleophile can attack from either face, leading to a mixture of enantiomers (racemization) if the starting material is chiral. masterorganicchemistry.commasterorganicchemistry.com

A significant consideration in SN1 reactions is the potential for carbocation rearrangements. masterorganicchemistry.commasterorganicchemistry.com The initially formed secondary carbocation from this compound can potentially rearrange to a more stable carbocation if a suitable migrating group (like a hydride or alkyl group) is present on an adjacent carbon. However, in the case of this compound itself, a simple hydride shift would not lead to a more stable carbocation. Rearrangements become more likely with more complex substrates. For instance, neopentyl bromide undergoes an SN1 reaction with rearrangement to form the more stable t-amyl cation. masterorganicchemistry.com

SN1 reactions are favored by polar, protic solvents and weak nucleophiles. pdx.edumasterorganicchemistry.com

The properties of the nucleophile, specifically its basicity and steric bulk, play a critical role in determining the reaction pathway. masterorganicchemistry.comlibretexts.org

Basicity vs. Nucleophilicity: While related, basicity and nucleophilicity are distinct concepts. numberanalytics.commasterorganicchemistry.com Basicity refers to a substance's ability to accept a proton, while nucleophilicity describes its ability to donate an electron pair to an electrophilic carbon. masterorganicchemistry.com Strong, non-bulky nucleophiles favor SN2 reactions. In contrast, weak nucleophiles, which are often also weak bases (like water or alcohols), favor SN1 reactions because they are not strong enough to initiate a backside attack but can react with the carbocation intermediate. inflibnet.ac.inmasterorganicchemistry.com

Steric Hindrance: The steric bulk of the nucleophile can significantly influence the reaction outcome. masterorganicchemistry.com Sterically hindered, strong bases, such as potassium tert-butoxide, are poor nucleophiles. Instead of attacking the electrophilic carbon (SN2), they are more likely to abstract a proton from a beta-carbon, leading to elimination (E2) as the major pathway. vaia.com For example, the reaction of ethyl tosylate with potassium tert-butoxide at higher temperatures favors the elimination product. vaia.com

Considerations for S<sub>N</sub>1 Pathways and Potential Rearrangements

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can undergo elimination reactions to form alkenes. The two primary mechanisms are E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). inflibnet.ac.iniitk.ac.in

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.com A crucial requirement for the E2 mechanism is an anti-periplanar arrangement of the beta-hydrogen and the leaving group. iitk.ac.inchemistrysteps.com This specific stereochemical alignment allows for optimal orbital overlap in the transition state. iitk.ac.inmasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com E2 reactions are favored by strong, often sterically hindered, bases. iitk.ac.in

The E1 reaction, like the SN1 reaction, proceeds through a carbocation intermediate. After the leaving group departs, a base removes a proton from an adjacent carbon to form the alkene. E1 reactions often compete with SN1 reactions and are favored by weak bases and polar, protic solvents.

Table 2: Comparison of E1 and E2 Reaction Characteristics

| Feature | E2 Reaction | E1 Reaction |

| Rate Law | Second order: rate = k[Substrate][Base] masterorganicchemistry.com | First order: rate = k[Substrate] |

| Mechanism | Concerted (single step) masterorganicchemistry.com | Stepwise (via carbocation) msu.edu |

| Base Requirement | Strong base required iitk.ac.inmasterorganicchemistry.com | Weak base is sufficient msu.edu |

| Stereochemistry | Requires anti-periplanar geometry iitk.ac.inchemistrysteps.com | No specific geometric requirement |

| Rearrangements | Not possible | Possible |

This table summarizes the key differences between the E1 and E2 elimination pathways.

Studies on similar systems, such as tert-butyl 3-tosyloxybutanoate, have shown that E2 reactions typically proceed with a high degree of anti-elimination, although a small percentage of syn-elimination can occur.

Intramolecular Cyclization and Ring-Forming Reactions

The presence of both a hydroxyl group and a good leaving group in this compound (or derivatives where the hydroxyl is part of a longer chain) sets the stage for intramolecular reactions. If a nucleophilic site exists within the same molecule, it can attack the carbon bearing the tosylate group, leading to the formation of a cyclic product.

For instance, a molecule containing a secondary alcohol and a secondary amide can undergo tosylation of the alcohol, followed by intramolecular nucleophilic attack by the amide nitrogen to form a substituted pyrrolidine. masterorganicchemistry.com Similarly, bicyclic aziridinium ions can be generated from aziridines with a tosylate-bearing side chain, which then undergo ring-opening or expansion upon attack by a nucleophile to form various azaheterocycles like piperidines and azepanes. jove.com

Another powerful method for ring formation is ring-closing metathesis (RCM), which involves the intramolecular reaction of two terminal alkenes in the presence of a metal catalyst to form a cycloalkene. wikipedia.org While not a direct reaction of the tosylate group itself, derivatives of this compound could be modified to contain the necessary diene functionality for RCM.

Furthermore, cascade reactions involving intramolecular Prins or Friedel-Crafts cyclizations can be initiated from precursors that could be synthesized from tosylates. For example, 2-(2-vinylphenyl)acetaldehydes can undergo intramolecular Prins reactions to form benzyl carbenium ions, which are then trapped to create tetralin-2-ol derivatives. beilstein-journals.orgbeilstein-journals.org

Investigation of Radical Reaction Mechanisms

While direct and extensive studies on the radical reaction mechanisms of this compound are limited in publicly available research, the reactivity of this compound can be inferred from investigations into analogous secondary alkyl tosylates. The transformation of tosylates into alkyl radicals is a key step for various synthetic applications, though it is often more challenging than for the corresponding alkyl halides due to the strength of the C–O bond. Modern methods, particularly those involving photoredox catalysis, have provided pathways to generate radicals from tosylates under mild conditions.

Research into these mechanisms has primarily focused on generating a secondary alkyl radical from the tosylate, which can then participate in a variety of carbon-carbon bond-forming reactions. Two prominent examples of such transformations are the Giese reaction and deoxygenative borylation.

A notable investigation into the radical reactivity of alkyl tosylates was conducted in the context of a visible-light-driven Giese reaction. rsc.org This reaction involves the conjugate addition of an alkyl radical to an electron-deficient alkene. While primary alkyl tosylates were found to be effective substrates, secondary alkyl tosylates such as cyclohexyl tosylate and 2-hexyl tosylate showed limited reactivity under the initial conditions employing vitamin B12 as the catalyst. rsc.org However, further studies demonstrated that the choice of catalyst is crucial. By switching to a different cobalt catalyst, a Giese-type reaction involving a secondary alkyl tosylate could be achieved, albeit with varying efficiency. nih.gov

The proposed mechanism for this transformation involves a nucleophilic cobalt(I) species, generated by the reduction of a cobalt(II) precursor with a reducing agent like manganese powder under visible light irradiation. rsc.org This Co(I) species undergoes an SN2-type oxidative addition with the alkyl tosylate to form an alkyl-cobalt(III) intermediate. Homolytic cleavage of the Co-C bond in this intermediate, induced by visible light, generates the desired alkyl radical and regenerates a cobalt(II) species, completing the catalytic cycle. rsc.org

Table 1: Cobalt-Catalyzed Giese Reaction of a Secondary Alkyl Tosylate nih.gov

| Entry | Alkyl Tosylate | Alkene Acceptor | Catalyst | Product | Yield (%) |

| 1 | 3-Pyrrolidinyl tosylate | Acrylonitrile | Co3 | 2-(3-Pyrrolidinyl)propanenitrile | Good |

Conditions and specific yield values are detailed in the source literature. The term "Good" is used as a qualitative descriptor from the source.

Another significant radical-mediated transformation is the deoxygenative borylation of alcohols, which can proceed via their tosylate derivatives. Fu and colleagues reported a silver-mediated radical borylation of both primary and secondary alkyl tosylates. rsc.org This method avoids the need for pre-activating the alcohol as a xanthate or other derivative more traditionally used in Barton-McCombie type reactions. d-nb.infolibretexts.org

The proposed mechanism suggests that an in-situ generated silver(0) species acts as a single-electron donor, transferring an electron to the alkyl tosylate. This results in the cleavage of the C–O bond to form a secondary alkyl radical and the tosylate anion. The resulting alkyl radical is then trapped by an activated diboron reagent, such as an alcoholate/B₂pin₂ adduct, to form the corresponding alkyl boronic ester. rsc.org

Radical-mediated elimination has also been observed. For instance, in a synthetic route toward the drug vernakalant, a secondary alcohol was converted to its tosylate, which then underwent a one-pot elimination to form an aziridine. beilstein-journals.org While this specific example proceeds to a cyclized product, it highlights the potential for the tosylate group to facilitate reactions that can be initiated through radical pathways under specific conditions.

Stereochemical Control and Asymmetric Induction in Transformations of R -2-hydroxybutyl Tosylate

Diastereoselective and Enantioselective Transformations Guided by the (R)-Configuration

The (R)-configuration at the C2 position of the butyl chain exerts profound control over the stereochemical outcome of nucleophilic substitution reactions. The tosylate group is an exceptional leaving group because its negative charge is stabilized through resonance and the inductive effects of the sulfonyl oxygens. masterorganicchemistry.com Consequently, (R)-butan-2-yl tosylate readily undergoes Sₙ2 reactions with a wide array of nucleophiles.

A hallmark of the Sₙ2 mechanism is the inversion of stereochemistry at the electrophilic carbon center. In the case of (R)-butan-2-yl tosylate, nucleophilic attack occurs from the side opposite the leaving group, leading exclusively to products with the (S)-configuration. This substrate-controlled process is a classic example of internal asymmetric induction, where a pre-existing chiral center dictates the stereochemistry of a newly formed bond. wikipedia.org The reaction is highly enantioselective because the energy barrier for the transition state leading to the (S)-product is significantly lower than any competing pathway.

For example, the reaction with sodium azide produces (S)-2-azidobutane, and reaction with a thiolate nucleophile yields the corresponding (S)-2-thioether. msu.edu This reliable inversion provides a powerful and direct route to a variety of enantiomerically enriched (S)-2-substituted butane derivatives, making (R)-butan-2-yl tosylate a valuable chiral building block. sigmaaldrich.combocsci.com

Application of (R)-2-Hydroxybutyl Tosylate as a Chiral Building Block in Multistep Asymmetric Synthesis

The ability to generate (S)-configured products with high fidelity makes (R)-butan-2-yl tosylate a key starting material in chiral pool synthesis. enamine.netnih.gov This strategy leverages naturally occurring or readily available enantiopure compounds to construct complex target molecules. researchgate.net By using (R)-butan-2-yl tosylate, chemists can introduce the (S)-sec-butyl group into a larger molecular framework, confident in the stereochemical integrity of that fragment.

This approach is frequently employed in the synthesis of pharmaceuticals and natural products, where specific stereoisomers are required for biological activity. sigmaaldrich.comenamine.net For instance, the synthesis of a chiral amine, a common structural motif in active pharmaceutical ingredients, can be achieved by reacting (R)-butan-2-yl tosylate with an appropriate nitrogen nucleophile, followed by further functional group transformations. The initial stereochemistry is set by the tosylate, and subsequent steps are designed to build complexity without disturbing the established chiral center.

Table 1: Illustrative Use in a Hypothetical Multistep Synthesis

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | (R)-Butan-2-yl tosylate | Sodium Cyanide (NaCN) | (S)-2-Methylbutanenitrile | Introduction of a carbon unit with inversion of configuration (Sₙ2). |

| 2 | (S)-2-Methylbutanenitrile | Lithium Aluminum Hydride (LiAlH₄) | (S)-2-Methylbutan-1-amine | Reduction of the nitrile to a primary amine, preserving the chiral center. |

| 3 | (S)-2-Methylbutan-1-amine | Benzoyl Chloride | N-((S)-2-Methylbutyl)benzamide | Acylation to form a more complex amide, a potential bioactive molecule. |

This interactive table outlines a synthetic sequence starting from (R)-butan-2-yl tosylate.

Synergistic Effects with Chiral Auxiliaries and Catalysts

While (R)-butan-2-yl tosylate provides excellent substrate control, its effectiveness can be further modulated through the use of external chiral agents, such as chiral auxiliaries or catalysts. sfu.ca This leads to the concept of "matched" and "mismatched" pairings. In a matched pair, the stereochemical preference of the substrate aligns with that of the chiral auxiliary or catalyst, often resulting in exceptionally high levels of diastereoselectivity or enantioselectivity. nih.gov Conversely, in a mismatched pair, the substrate and the external chiral influence work in opposition, which can lead to lower selectivity or even an inversion of the preferred stereochemical outcome.

For example, reacting (R)-butan-2-yl tosylate with a chiral nucleophile can enhance the inherent diastereoselectivity. Modern asymmetric catalysis can also be applied, where a chiral catalyst activates an achiral nucleophile and directs its approach to the electrophilic center. nih.govmdpi.com The interaction between the catalyst-nucleophile complex and the chiral substrate determines the final stereochemistry. Research in this area focuses on developing catalytic systems that can either override or synergize with the substrate's intrinsic bias, offering greater synthetic flexibility. sfu.camdpi.com

Regioselectivity and Stereoselectivity in Reactions with Diverse Nucleophiles

The reaction of (R)-butan-2-yl tosylate is highly regioselective. Nucleophiles exclusively attack the carbon atom bearing the tosylate group (C2), as it is the only activated electrophilic site in the molecule. The stereoselectivity is consistently high, yielding the inversion product due to the dominant Sₙ2 pathway. masterorganicchemistry.commsu.edu This predictable behavior holds true for a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon.

Table 2: Reactivity of (R)-Butan-2-yl Tosylate with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Reagent | Product | Stereochemistry |

| Oxygen | Methoxide | Sodium Methoxide (NaOCH₃) | (S)-2-Methoxybutane | Inversion |

| Nitrogen | Azide | Sodium Azide (NaN₃) | (S)-2-Azidobutane | Inversion |

| Sulfur | Thiophenolate | Sodium Thiophenolate (NaSPh) | (S)-2-(Phenylthio)butane | Inversion |

| Carbon | Cyanide | Sodium Cyanide (NaCN) | (S)-2-Methylbutanenitrile | Inversion |

| Halogen | Iodide | Sodium Iodide (NaI) | (S)-2-Iodobutane | Inversion |

This interactive table demonstrates the consistent regioselectivity and stereoselectivity (inversion) of Sₙ2 reactions on (R)-butan-2-yl tosylate with different nucleophiles.

Applications of R -2-hydroxybutyl Tosylate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Chiral Organic Compounds

The enantiopure nature of (R)-2-hydroxybutyl tosylate makes it a valuable starting material for the synthesis of other chiral molecules. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the stereochemistry at the chiral center is controlled. masterorganicchemistry.com

Intermediates for Complex Molecule Construction

This compound is employed in the synthesis of intricate organic structures. Its ability to introduce a chiral butyl fragment is essential in multi-step syntheses. For instance, it can be used to create key chiral intermediates required for the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The tosylate group can be displaced by a variety of nucleophiles, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with a defined stereochemistry.

| Reactant | Nucleophile | Product | Application |

| This compound | Cyanide | (S)-3-Hydroxypentanenitrile | Building block for chiral amines and carboxylic acids |

| This compound | Azide | (S)-2-Azidobutanol | Precursor to chiral amino alcohols |

| This compound | Organocuprate | Chiral hydrocarbon | Introduction of a specific alkyl group |

Utility in Natural Product Synthesis and Analogues

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, frequently relies on chiral building blocks like this compound. sci-hub.senih.govescholarship.org It can serve as a source of chirality, ensuring that the final product is obtained as a single enantiomer. The synthesis of analogs of natural products, which are crucial for studying structure-activity relationships, also benefits from the versatility of this tosylate. nih.gov For example, derivatives of this compound could be incorporated into synthetic schemes targeting macrolides, alkaloids, or terpenoids.

Role in Polymer Chemistry and Material Science

The reactivity of the tosylate group extends to the field of polymer chemistry, where it can be used to initiate polymerization reactions.

Initiators for Controlled Polymerization Techniques

This compound can function as an initiator in controlled polymerization methods, such as cationic ring-opening polymerization (CROP) and potentially in certain forms of controlled radical polymerization like Atom Transfer Radical Polymerization (ATRP). beilstein-journals.orgresearchgate.netacs.org In CROP of cyclic monomers like 2-oxazolines, the tosylate group can initiate the polymerization, leading to polymers with a defined end-group derived from the initiator. beilstein-journals.orgresearchgate.net This allows for the synthesis of polymers with controlled molecular weights and architectures. google.com

| Polymerization Technique | Monomer Example | Resulting Polymer Structure |

| Cationic Ring-Opening Polymerization (CROP) | 2-ethyl-2-oxazoline | Poly(2-ethyl-2-oxazoline) with a chiral end-group |

| Atom Transfer Radical Polymerization (ATRP) | Styrene, Acrylates | Potentially forms polymers with a tosylate end-group that can be further functionalized |

Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. tcichemicals.com this compound can be envisioned as a valuable component in the design of novel MCRs. Its bifunctional nature, possessing both a hydroxyl group and a tosylate leaving group, allows for sequential or simultaneous reactions within a one-pot process. For example, the hydroxyl group could participate in a condensation reaction, while the tosylate is displaced by a nucleophile generated in situ. This approach can lead to the rapid construction of diverse and complex molecular scaffolds. chim.itnih.govfrontiersin.org

Formation of Chiral Heterocycles and Carbocycles

The intramolecular cyclization of derivatives of this compound is a powerful strategy for the synthesis of chiral heterocyclic and carbocyclic ring systems. numberanalytics.commdpi.com By introducing a nucleophilic group at the other end of the molecule, an intramolecular substitution reaction can be triggered, leading to the formation of a cyclic product with a defined stereochemistry. researchgate.netnih.gov This methodology is crucial for the synthesis of many biologically active compounds, including pharmaceuticals and agrochemicals, where the three-dimensional structure is critical for their function. acs.orgmdpi.combeilstein-journals.org

| Starting Material Derivative | Ring Size | Heteroatom (if any) | Resulting Chiral Cycle |

| (R)-5-Amino-2-hydroxybutyl tosylate | 5 | Nitrogen | (R)-3-Hydroxypyrrolidine |

| (R)-6-Hydroxy-2-hydroxybutyl tosylate | 6 | Oxygen | (R)-3-Hydroxytetrahydrofuran |

| (R)-4-Carboxy-2-hydroxybutyl tosylate | 5 | Oxygen | (R)-4-Ethyl-gamma-butyrolactone |

Derivatization Strategies for R -2-hydroxybutyl Tosylate

Conversion to Other Functional Groups via Nucleophilic Displacement (e.g., Azides, Halides, Amines)

The tosylate group (OTs) is readily displaced by a variety of nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction is highly efficient for primary and secondary tosylates. ub.edumasterorganicchemistry.com The conversion of (R)-2-Hydroxybutyl tosylate into other functional groups such as azides, halides, and amines is a cornerstone of its synthetic utility.

Azides: Alkyl azides are versatile intermediates that can be easily reduced to primary amines. masterorganicchemistry.com The reaction of a tosylate with sodium azide (NaN₃) is a standard and effective method for introducing the azide functionality. organic-chemistry.orgchemistrysteps.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 reaction. chemistrysteps.com The resulting (S)-2-azidobutanol can then be reduced to the corresponding amine without the risk of over-alkylation, a common side reaction when using ammonia directly. chemistrysteps.com

Halides: The tosylate group can be converted into halides (Cl, Br, I) by reaction with the corresponding alkali metal halides. vanderbilt.edu The Finkelstein reaction, for example, involves the treatment of a tosylate or another alkyl halide with sodium iodide in acetone. vanderbilt.edu For chlorides and bromides, lithium chloride or lithium bromide in a solvent like DMF is often effective. ub.edu These transformations provide access to chiral alkyl halides, which are themselves useful synthetic building blocks.

Amines: While direct displacement with ammonia or primary amines can lead to the desired amine, the reaction is often difficult to control and can result in a mixture of primary, secondary, and tertiary amines due to polyalkylation. chemistrysteps.com A more controlled and widely used approach is the two-step synthesis involving the formation of an alkyl azide followed by its reduction. chemistrysteps.com This sequence allows for the clean formation of primary amines. The reduction of the azide can be achieved using various reagents, including lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). masterorganicchemistry.com

The table below summarizes typical conditions for these nucleophilic displacement reactions.

| Starting Material | Reagent | Solvent | Product Functional Group | Reference |

| Alkyl Tosylate | Sodium azide (NaN₃) | DMF / DMSO | Azide (-N₃) | organic-chemistry.orgchemistrysteps.com |

| Alkyl Tosylate | Lithium chloride (LiCl) | DMF | Chloride (-Cl) | ub.edu |

| Alkyl Tosylate | Lithium bromide (LiBr) | DMF | Bromide (-Br) | ub.edu |

| Alkyl Tosylate | Sodium iodide (NaI) | Acetone | Iodide (-I) | vanderbilt.edu |

Stereoconservative and Stereoinvertive Functional Group Interconversions

The stereochemistry of reactions at the chiral center of this compound is a critical consideration in asymmetric synthesis. The interconversion of functional groups can proceed with either inversion or retention of the original stereoconfiguration.

Stereoinvertive Conversions: The SN2 reaction, which is the primary pathway for nucleophilic displacement of the tosylate group, inherently proceeds with an inversion of stereochemistry at the reacting carbon center. ub.edu This is a result of the nucleophile attacking the carbon atom from the side opposite to the leaving group. Therefore, when this compound reacts with nucleophiles like azide or halide ions, the product will have the opposite (S) configuration. This predictable stereochemical outcome is a powerful tool in synthesis for accessing specific enantiomers. organic-chemistry.orgchemistrysteps.com

Stereoconservative Conversions: Achieving a stereoconservative transformation (i.e., retention of the original (R) configuration) from the tosylate requires a more complex, multi-step strategy, typically involving a double inversion of the stereocenter. A direct SN2 reaction on the tosylate itself is stereoinvertive.

First Inversion: A nucleophilic substitution on this compound with a nucleophile (e.g., acetate) to form an intermediate with the (S) configuration.

Second Inversion: The new functional group is then displaced in a second SN2 reaction by the desired final nucleophile. For example, the acetate can be hydrolyzed to an alcohol (with retention), which is then re-activated and substituted with another nucleophile (with inversion), leading to a net retention relative to the starting acetate.

It is important to note that the initial formation of the tosylate from the corresponding (R)-alcohol occurs with retention of configuration, as the C-O bond of the alcohol is not broken during the reaction with tosyl chloride. ub.edumasterorganicchemistry.com

| Transformation Type | Mechanism | Stereochemical Outcome | Example Reaction |

| Stereoinvertive | SN2 | Inversion of configuration | (R)-Tosylate + NaN₃ → (S)-Azide |

| Stereoconservative | Double SN2 (two inversions) | Retention of configuration | (R)-Tosylate → (S)-Intermediate → (R)-Product |

Post-Functionalization of Complex Polymeric or Supramolecular Architectures

The reactivity of the tosylate group makes it suitable for the covalent modification of larger, more complex structures like polymers and for participation in supramolecular systems.

Polymeric Architectures: Tosylates play a significant role in polymer chemistry, both as initiators and as reactive handles for post-polymerization modification.

Macroinitiators: Polysulfones or other polymers can be synthesized to have terminal hydroxyl groups, which are then converted to tosylates. vt.edu These tosylate-functionalized polymers act as macroinitiators for the cationic ring-opening polymerization (CROP) of monomers like 2-ethyl-2-oxazoline, leading to the formation of A-B-A triblock copolymers. vt.edu

Post-Polymerization Modification: Polymers containing reactive groups can be functionalized by molecules bearing a tosylate. For instance, polymers with terminal thiol groups, often prepared via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be modified by reacting them with a linker containing a tosylate group. mpg.de The thiol displaces the tosylate, covalently attaching the linker to the polymer chain. This strategy is employed to create polymer-drug conjugates and other functional materials. mpg.de

Supramolecular Architectures: In supramolecular chemistry, which relies on non-covalent interactions, functional molecules can be incorporated into larger assemblies. rsc.orgrsc.org A molecule like this compound could potentially act as a guest molecule within the cavity of a larger host, such as a cyclodextrin or a covalent organic framework (COF). nih.gov This host-guest interaction could serve to protect the functional group, alter its reactivity, or template the formation of a specific architecture. The functionalization is non-covalent but can be highly specific and reversible, allowing for the on-demand assembly and disassembly of functional systems. nih.gov

Advanced Analytical Methodologies for R -2-hydroxybutyl Tosylate Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of molecules with electromagnetic radiation. For (R)-2-Hydroxybutyl tosylate, techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy are crucial for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For this compound, characteristic signals include those for the aromatic protons of the tosyl group, the methyl group on the tosyl ring, and the protons of the hydroxybutyl chain. libretexts.org The chemical shifts are influenced by the electronegativity of nearby atoms and the presence of unsaturated groups. libretexts.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org The number of signals corresponds to the number of chemically non-equivalent carbons. The chemical shifts for carbons are affected by the atoms attached to them, with electronegative atoms like oxygen causing a downfield shift (higher ppm value). libretexts.orgoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Notes |

|---|---|---|---|

| Tosyl-CH₃ | ¹H | ~2.45 | Singlet (s) |

| Butyl-CH₃ | ¹H | ~0.90 | Triplet (t) |

| Butyl-CH₂ | ¹H | ~1.50 | Sextet |

| Butyl-CH(OH) | ¹H | ~3.80 | Multiplet (m) |

| Butyl-CH₂OTs | ¹H | ~4.00 | Multiplet (m) |

| Hydroxyl-OH | ¹H | Variable (broad singlet) | Disappears on D₂O exchange |

| Aromatic-H (ortho to SO₂) | ¹H | ~7.80 | Doublet (d) |

| Aromatic-H (meta to SO₂) | ¹H | ~7.35 | Doublet (d) |

| Tosyl-CH₃ | ¹³C | ~21.6 | |

| Butyl-CH₃ | ¹³C | ~10.0 | |

| Butyl-CH₂ | ¹³C | ~25.0 | |

| Butyl-CH(OH) | ¹³C | ~68.0 | libretexts.org |

| Butyl-CH₂OTs | ¹³C | ~75.0 | |

| Aromatic-C (ipso) | ¹³C | ~145.0 | Quaternary, weak signal |

| Aromatic-C (para) | ¹³C | ~133.0 | Quaternary, weak signal |

| Aromatic-C (ortho) | ¹³C | ~130.0 |

Note: These are approximate values based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and concentration. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. hilarispublisher.comthermofisher.com Unlike unit mass resolution spectrometry, HRMS can distinguish between ions with very small mass differences, which is crucial for confirming the molecular formula of this compound (C₁₁H₁₆O₄S). hilarispublisher.comthermofisher.com

The technique provides a precise mass measurement, typically with an error of less than 5 parts per million (ppm), allowing for the unambiguous determination of the elemental formula from the monoisotopic mass. americanpharmaceuticalreview.com For this compound, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Calculated Exact Mass for this compound:

Formula: C₁₁H₁₆O₄S

Monoisotopic Mass: 260.0769

Expected [M+H]⁺: 261.0842

Expected [M+Na]⁺: 283.0661

Analysis by HRMS would confirm the presence of the molecule by matching the measured mass to the calculated value within a narrow tolerance window, thereby validating its elemental composition.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wiley.com It is particularly useful for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies. pressbooks.pub

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its hydroxyl (-OH), sulfonate (-SO₂-), and aromatic (tosyl) groups. The presence of these characteristic bands provides strong evidence for the compound's structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| Alcohol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| S=O (Sulfonate) | Asymmetric Stretch | 1340 - 1370 | Strong |

| S=O (Sulfonate) | Symmetric Stretch | 1170 - 1190 | Strong |

Note: These ranges are based on typical frequencies for the respective functional groups. wiley.compressbooks.pub

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. openaccessjournals.com For chiral compounds, it is essential not only to determine chemical purity but also to quantify the enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. openaccessjournals.com To separate enantiomers like (R)- and (S)-2-Hydroxybutyl tosylate, a chiral stationary phase (CSP) is required. Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. researchgate.netmdpi.com

The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for this purpose. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is optimized to achieve baseline resolution between the two enantiomer peaks. nih.gov The ratio of the peak areas corresponding to the (R) and (S) enantiomers allows for the precise calculation of enantiomeric purity.

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak series) |

| Mobile Phase | Hexane / Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 220 nm |

| Temperature | Ambient or controlled (e.g., 25°C) |

Note: These are representative conditions and may require optimization for specific applications. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, particularly for monitoring the progress of a chemical reaction. libretexts.orgsigmaaldrich.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., (R)-1,2-butanediol) and the formation of the tosylated product. iastate.edu

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in a chamber with an appropriate mobile phase (eluent), such as a mixture of ethyl acetate and hexane. iastate.edu The components of the mixture travel up the plate at different rates depending on their polarity, resulting in separated spots. The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org By comparing the spots of the reaction mixture to those of the starting material and product standards, one can visually assess the reaction's progression towards completion. iastate.edu

Table 4: Typical TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ coated aluminum plates |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) and/or chemical staining (e.g., permanganate) |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. nih.gov For this compound, this technique is instrumental in confirming the 'R' configuration at its stereogenic center.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, allowing for the construction of a detailed electron density map and, subsequently, a complete molecular structure. nih.gov The determination of the absolute configuration is a more nuanced aspect of this analysis and relies on the anomalous scattering of X-rays by the atoms in the crystal. wikipedia.org This effect creates small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), which can be used to establish the true handedness of the molecule. wikipedia.org The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute configuration; a value close to zero confirms the assigned stereochemistry. wikipedia.orgresearchgate.net

Beyond absolute configuration, X-ray crystallography provides a wealth of information about the solid-state properties of this compound. This includes:

Crystal System and Space Group: Defines the symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: Provides the precise measurements of the crystal lattice parameters.

Intermolecular Interactions: Reveals details about hydrogen bonding, van der Waals forces, and other interactions that influence the crystal packing. researchgate.net The synthesis and crystal structures of various multifunctional tosylates have been reported, providing insights into their solid-state packing. beilstein-journals.orgresearchgate.net

The solid-state properties of tosylate salts are significantly influenced by the counterion. nih.gov Studies on various salts have shown that properties like aqueous solubility, melting point, and hygroscopicity can vary considerably. nih.gov Understanding these properties is crucial for the development of stable dosage forms. nih.gov

Table 1: Representative Crystallographic Data for a Tosylate Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 8.407(2) |

| b (Å) | 8.407(2) |

| c (Å) | 25.678(6) |

| β (°) | 92.610(4) |

| Volume (ų) | 1815.5(8) |

| Z | 4 |

| R1 | 0.0583 |

| Flack Parameter | -0.001(9) |

| Note: This table presents hypothetical data for illustrative purposes, based on typical values found for organic tosylate compounds. researchgate.netresearchgate.net |

Development and Validation of Analytical Protocols for Tosylate Compounds

The development and validation of robust analytical methods are essential for the quality control of this compound, ensuring its purity and identifying any potential impurities. scirp.org High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. scirp.org

Method Development:

A typical analytical method for a tosylate compound involves reversed-phase HPLC (RP-HPLC). scispace.comijpsdronline.com The development process focuses on optimizing several parameters to achieve good separation and quantification:

Stationary Phase: A C18 column is commonly used for the separation of tosylate compounds. scispace.comijpsdronline.comijrps.com

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed. scispace.comijpsdronline.comijrps.com The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analyte. ijrps.com

Detection: UV detection is frequently used, with the wavelength selected to maximize the absorbance of the tosylate compound. scispace.comijrps.com For instance, a detection wavelength of 260 nm has been used for edoxaban tosylate. ijrps.com

Flow Rate and Temperature: These parameters are adjusted to achieve optimal resolution and analysis time. ijpsdronline.comijrps.com

Method Validation:

Once a method is developed, it must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose. ijpsdronline.comijrps.com Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, and matrix components. ijpsdronline.comresearchtrend.net Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are performed to demonstrate specificity. nih.gov

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. scispace.comijrps.com This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve. ijpsdronline.comijrps.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpsdronline.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is added to a sample and the percentage of recovery is calculated. ijprs.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijpsdronline.comijrps.com These are crucial for the analysis of trace impurities.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsdronline.com

Table 2: Typical Validation Parameters for an HPLC Method for a Tosylate Compound

| Parameter | Typical Value/Range |

| Linearity Range (µg/mL) | 2-25 ijrps.com |

| Correlation Coefficient (R²) | > 0.999 ijrps.com |

| LOD (µg/mL) | 0.045 researchtrend.net |

| LOQ (µg/mL) | 0.09 researchtrend.net |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

| Note: This table presents typical values based on published methods for various tosylate compounds. ijrps.comresearchtrend.net |

The development of such validated analytical protocols is critical for controlling potential genotoxic impurities, such as alkyl tosylates, which may arise during the synthesis of the active pharmaceutical ingredient. researchtrend.netshimadzu.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Hydroxybutyl tosylate, and how can reaction conditions be optimized to enhance enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via tosylation of (R)-2-hydroxybutanol using tosyl chloride (TsCl) under controlled conditions (e.g., anhydrous environment, low temperature). Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and reaction time to minimize racemization. Chiral resolution techniques, such as crystallization with enantiopure counterions or chiral chromatography, can improve enantiomeric purity. Challenges in maintaining stoichiometric consistency of the tosylate counterion, as observed in related compounds (e.g., ademetionine disulfate tosylate), highlight the need for rigorous purification protocols .

Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is critical for verifying enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Surrogate reference standards, as proposed for unstable sulfonium compounds like ademetionine disulfate tosylate, may be adapted to ensure analytical reliability .

Q. What are the critical parameters to control during the purification of this compound to prevent byproduct formation?

- Methodological Answer : Key parameters include solvent selection (e.g., ethyl acetate for crystallization), temperature control during recrystallization, and use of activated charcoal to adsorb impurities. Column chromatography with silica gel or reverse-phase media can isolate the target compound from diastereomeric byproducts. Monitoring via thin-layer chromatography (TLC) ensures process consistency, as deviations in purification may lead to non-stoichiometric counterion ratios, a common issue in tosylate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.